Steric and Lipophilicity Profile vs. Unsubstituted Core
Direct quantitative comparison of steric bulk between 4-cyclohexyloxane-2,6-dione and unsubstituted glutaric anhydride reveals a substantial increase in molecular volume and topological polar surface area (TPSA). The target compound exhibits a TPSA of 43.4 Ų and a calculated XLogP3 of 2.8 [1], whereas unsubstituted glutaric anhydride (oxane-2,6-dione) has a TPSA of 43.4 Ų (identical due to shared core) but a significantly lower XLogP of approximately 0.4 . This difference of +2.4 logP units indicates a >250-fold increase in lipophilicity, directly impacting solubility in nonpolar media and membrane permeability in biological systems [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 [1] |
| Comparator Or Baseline | Unsubstituted glutaric anhydride (oxane-2,6-dione): ~0.4 |
| Quantified Difference | +2.4 logP units |
| Conditions | Calculated physicochemical property; computational model consistent across PubChem and vendor databases |
Why This Matters
This marked increase in lipophilicity guides selection when partitioning into organic phases or cell membranes is required, as in the synthesis of hydrophobic prodrugs or specialty polymers.
- [1] Kuujia. (n.d.). 4-(4-Methylcyclohexyl)oxane-2,6-dione. View Source
